molecular formula C13H18F2N2O B12083729 3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline

3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline

Cat. No.: B12083729
M. Wt: 256.29 g/mol
InChI Key: RQZUSJJSSRCAPY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the following steps:

    Formation of the aniline core: This can be achieved through the nitration of an aromatic compound followed by reduction.

    Introduction of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the piperidine ring: This step involves the nucleophilic substitution of the aniline with a piperidine derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Application in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group and piperidine ring may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)aniline: Lacks the piperidine ring, which may affect its biological activity.

    3-(Trifluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline: The trifluoromethyl group may impart different chemical properties compared to the difluoromethyl group.

Uniqueness

3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline is unique due to the combination of the difluoromethyl group and the piperidine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18F2N2O

Molecular Weight

256.29 g/mol

IUPAC Name

3-(difluoromethyl)-4-(1-methylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C13H18F2N2O/c1-17-6-4-10(5-7-17)18-12-3-2-9(16)8-11(12)13(14)15/h2-3,8,10,13H,4-7,16H2,1H3

InChI Key

RQZUSJJSSRCAPY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)F

Origin of Product

United States

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